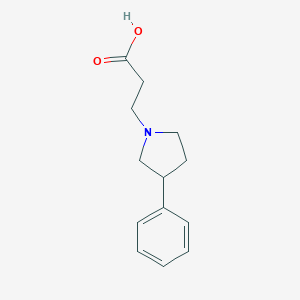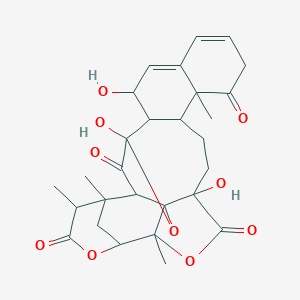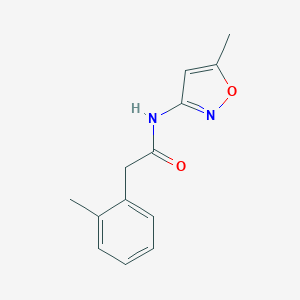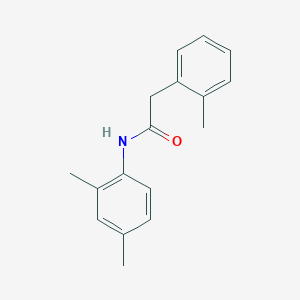
3-(3-Phenylpyrrolidin-1-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Phenylpyrrolidin-1-yl)propanoic acid, commonly known as PPP, is a chemical compound with potential applications in scientific research. It is a derivative of the amino acid proline and has been studied for its biochemical and physiological effects. In
Mecanismo De Acción
PPP works by inhibiting the activity of the SLC6A19 protein, which is responsible for transporting amino acids across cell membranes. This inhibition leads to a decrease in the uptake of amino acids by cells, which can have various physiological effects. PPP has also been found to modulate the activity of dopamine and serotonin receptors, which can affect mood and behavior.
Biochemical and Physiological Effects:
PPP has been found to have various biochemical and physiological effects. It has been shown to decrease the uptake of amino acids by cells, which can affect protein synthesis and cell growth. PPP has also been found to modulate the activity of dopamine and serotonin receptors, which can affect mood and behavior. Additionally, PPP has been found to have potential applications in treating addiction and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PPP has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its effects on amino acid transport can be easily measured. However, there are also limitations to its use. PPP has been found to have low solubility in water, which can make it difficult to work with in certain experiments. Additionally, its effects on dopamine and serotonin receptors can be complex and may require further study.
Direcciones Futuras
There are several future directions for research on PPP. One area of interest is its potential applications in treating addiction and depression. Further studies are needed to determine the optimal dosage and administration of PPP for these conditions. Additionally, PPP's effects on amino acid transport and protein synthesis could have implications for treating certain diseases, such as cancer. Further research is needed to determine the full extent of PPP's potential applications in scientific research.
Métodos De Síntesis
PPP can be synthesized by reacting proline with 1-bromo-3-phenylpropane in the presence of a base such as potassium carbonate. The reaction forms PPP as the product, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
PPP has been studied for its potential applications in scientific research. It has been found to have an inhibitory effect on the transport of amino acids across cell membranes, making it useful in studying the mechanisms of amino acid transport. PPP has also been studied for its potential use in treating addiction and depression, as it has been found to modulate the activity of dopamine and serotonin receptors.
Propiedades
Nombre del producto |
3-(3-Phenylpyrrolidin-1-yl)propanoic acid |
|---|---|
Fórmula molecular |
C13H17NO2 |
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
3-(3-phenylpyrrolidin-1-yl)propanoic acid |
InChI |
InChI=1S/C13H17NO2/c15-13(16)7-9-14-8-6-12(10-14)11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,16) |
Clave InChI |
FKISKTQXLSPHFZ-UHFFFAOYSA-N |
SMILES |
C1CN(CC1C2=CC=CC=C2)CCC(=O)O |
SMILES canónico |
C1CN(CC1C2=CC=CC=C2)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[2-(6-Methoxy-1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1-methyl-5-oxocyclopentyl]acetaldehyde](/img/structure/B239991.png)




![1-Benzyl-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B240002.png)

![2,2'-Diamino[6,6'-bibenzothiazole]](/img/structure/B240005.png)



![Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate](/img/structure/B240050.png)